molecular formula C22H23N3O4 B11189611 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11189611
M. Wt: 393.4 g/mol
InChI Key: WMTYBYTWJODFDX-UHFFFAOYSA-N
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Description

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, hydroxyethyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyethyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ketone group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while reduction of the ketone group may produce alcohols.

Scientific Research Applications

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one
  • 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

2-[5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H23N3O4/c1-15-19(11-12-26)22(28)25(21(23-15)16-7-4-3-5-8-16)14-20(27)24-17-9-6-10-18(13-17)29-2/h3-10,13,26H,11-12,14H2,1-2H3,(H,24,27)

InChI Key

WMTYBYTWJODFDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)OC)CCO

Origin of Product

United States

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